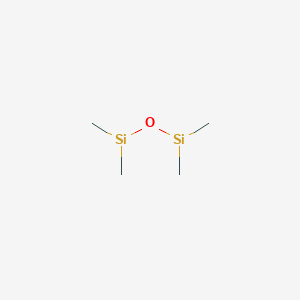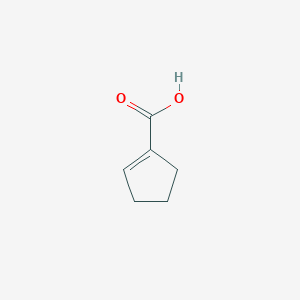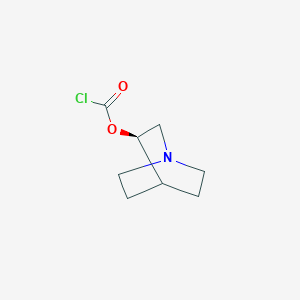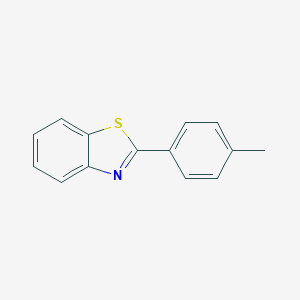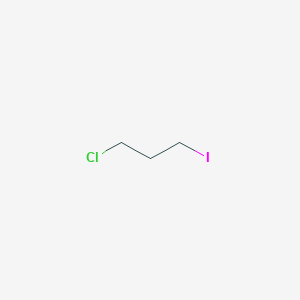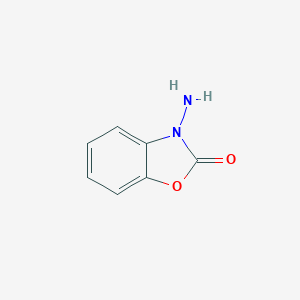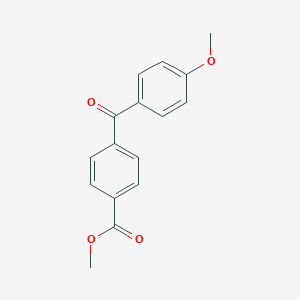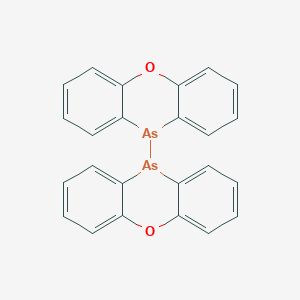
(5RS)-7-Chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5RS)-7-Chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione, or 5RS-7-chloro-5-CPBD, is an organic compound that has been used in various scientific research applications. This compound has been studied in the field of biochemistry and physiology due to its potential as an inhibitor of certain enzymes. 5RS-7-chloro-5-CPBD has also been used in laboratory experiments to study the effects of various drugs on biological systems. This introduction will discuss the synthesis method of 5RS-7-chloro-5-CPBD, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Scientific Research Applications
5RS-7-chloro-5-CPBD has been used in various scientific research applications. In biochemistry, it has been used as an inhibitor of various enzymes including cytochrome P450 2C9, 2C19, 2D6, and 3A4. It has also been used to study the effects of drugs on the nervous system, as it has been found to bind to the GABA-A receptor and modulate the effects of benzodiazepines. In addition, it has been used in laboratory experiments to study the effects of various drugs on biological systems.
Mechanism of Action
The mechanism of action of 5RS-7-chloro-5-CPBD is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 2C9, 2C19, 2D6, and 3A4. It is also believed to bind to the GABA-A receptor and modulate the effects of benzodiazepines. In addition, it is believed to interact with other receptors and enzymes in the body, although this has not been fully studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5RS-7-chloro-5-CPBD are not fully understood. However, it has been found to inhibit certain enzymes, such as cytochrome P450 2C9, 2C19, 2D6, and 3A4. It has also been found to bind to the GABA-A receptor and modulate the effects of benzodiazepines. In addition, it is believed to interact with other receptors and enzymes in the body, although this has not been fully studied.
Advantages and Limitations for Lab Experiments
The advantages of using 5RS-7-chloro-5-CPBD in laboratory experiments include its ability to inhibit certain enzymes, its ability to bind to the GABA-A receptor and modulate the effects of benzodiazepines, and its potential to interact with other receptors and enzymes in the body. The limitations of using 5RS-7-chloro-5-CPBD in laboratory experiments include its lack of full understanding of its mechanism of action, its potential to interact with other receptors and enzymes in the body, and its potential to cause side effects.
Future Directions
For research on 5RS-7-chloro-5-CPBD include further study of its mechanism of action, further study of its potential interactions with other receptors and enzymes in the body, and further study of its potential side effects. In addition, further research should be done to assess its potential as an inhibitor of certain enzymes, its potential to bind to the GABA-A receptor and modulate the effects of benzodiazepines, and its potential to interact with other receptors and enzymes in the body. Finally, further research should be done to assess its potential therapeutic uses and its potential uses in laboratory experiments.
Synthesis Methods
5RS-7-chloro-5-CPBD can be synthesized from the reaction of 5RS-7-chloro-5-chlorophenyl-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione (5RS-7-chloro-5-CPBD) with anhydrous sodium sulfate. This reaction yields a white solid product that can be purified by recrystallization from methanol. The product is then characterized by 1H NMR and 13C NMR spectroscopy.
properties
IUPAC Name |
7-chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,13H,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUVOEFASMHBFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C=CC(=C3)Cl)NC(=O)C(=O)N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54699-91-1 |
Source


|
| Record name | 7-Chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054699911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-CHLORO-5-(2-CHLOROPHENYL)-4,5-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,3-DIONE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E88956SKOE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


